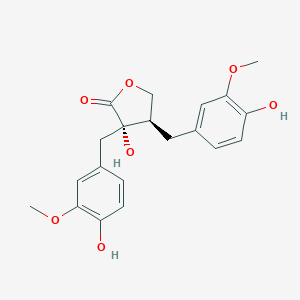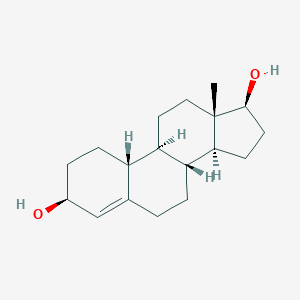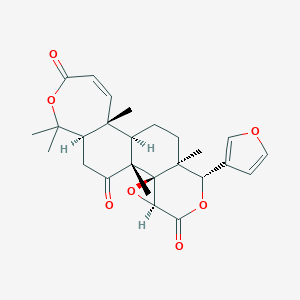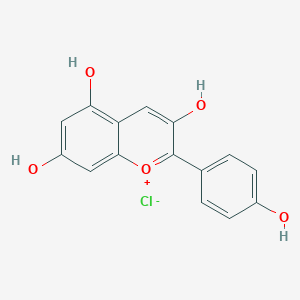
Pelargonidin chloride
Overview
Description
Pelargonidin (chloride) is an anthocyanidin, a type of plant pigment responsible for the red, orange, and purple colors in many fruits and flowers. It is commonly found in red geraniums, berries such as raspberries and strawberries, and other fruits like plums and pomegranates . Pelargonidin is known for its antioxidant properties and potential health benefits, including anti-inflammatory and antidiabetic effects .
Mechanism of Action
Pelargonidin chloride, also known as Pelargonidin, is a common anthocyanin found in various fruits and vegetables. It is known for its various biological activities, such as antioxidant, anti-inflammatory, antithrombotic, and antidiabetic . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the TRANSPARENT TESTA 2 (TT2), TRANSPARENT TESTA 8 (TT8), and TRANSPARENT TESTA GLABRA 1 (TTG1) genes . These genes encode R2R3-MYB, bHLH, and WD40 repeat domain proteins, respectively, and are involved in the MYB-bHLH-WD40 (MBW) complex that activates proanthocyanidins in Arabidopsis seeds .
Mode of Action
This compound interacts with its targets to induce various biological activities. It has been reported to possess antioxidant, anti-inflammatory, antithrombotic, and antidiabetic activities . It modulates intercellular antioxidant status, thereby reducing oxidative DNA damage, cellular proliferation, differentiation, apoptosis, angiogenesis, and reverse drug resistance of metastatic cells .
Biochemical Pathways
This compound affects various biochemical pathways. For the mechanism of anthocyanin transport, two different pathways have been proposed: the ligandin transport and the vesicular transport . It also influences the activity of detoxification enzymes through the Keap1/Nrf2 signaling pathway .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known to be bioavailable and undergoes biotransformation . .
Result of Action
The action of this compound results in various molecular and cellular effects. It has been shown to reduce oxidative DNA damage, cellular proliferation, differentiation, apoptosis, angiogenesis, and reverse drug resistance of metastatic cells . It also potentially induces cell cycle arrest, thereby interfering in colorectal carcinogenesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it loses its color with time in acidic media . The rate-determining step of the discoloration reaction at pH 1–4 is the nucleophilic attack of the OH- ion on Pelargonidin to give a hemiacetal, which readily isomerizes to the corresponding α-diketone .
Biochemical Analysis
Biochemical Properties
Pelargonidin chloride interacts with various enzymes, proteins, and other biomolecules. It has been shown to be a potent inducer of phase II detoxification genes, and its up-regulation is important for oxidative stress-related disorders . This compound can be added to a glucose molecule to form Pelargonidin 3-glucoside (callistephin) by the 3GT, anthocyanin 3-O-glucosyltransferase gene .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been reported to possess antioxidant properties, thereby reducing oxidative DNA damage, cellular proliferation, differentiation, apoptosis, angiogenesis, and reverse drug resistance of metastatic cells . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to modulate the Keap1/Nrf2 signaling pathway, which is crucial for the regulation of antioxidant response elements in the body . This compound dissociates Nrf2 from Keap1, resulting in the translocation of Nrf2 into the nucleus, where it binds to ARE and activates cytoprotective genes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, when cells were treated with this compound for 24-72 hours, no significant cytotoxicity was observed . This suggests that this compound has a good stability profile and does not degrade significantly over time.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on the chemopreventive effects of this compound against DMBA-induced mammary tumorigenesis in BALB/c mice, it was found that this compound treatment dose-dependently reduced the mean tumor volume, reinstated body weight loss, and enhanced the percentage survival of tumor-bearing mice compared to the DMBA exposed mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a part of the anthocyanin biosynthesis pathway, which is a subclass of the flavonoid metabolic pathway . It interacts with various enzymes and cofactors in these pathways.
Transport and Distribution
This compound is transported and distributed within cells and tissues. For the mechanism of anthocyanin transport, two different pathways have been proposed: the ligandin transport and the vesicular transport . These pathways may also be involved in the transport and distribution of this compound.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are yet to be fully elucidated. It is known that this compound can influence the localization of certain proteins. For instance, it has been shown to cause the translocation of Nrf2 into the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pelargonidin can be synthesized through various chemical routes. One common method involves the condensation of phloroglucinol with 4-hydroxybenzaldehyde, followed by cyclization and oxidation steps. The reaction conditions typically include acidic environments and controlled temperatures to ensure the proper formation of the anthocyanidin structure .
Industrial Production Methods: Industrial production of pelargonidin often involves the extraction from natural sources, such as berries and flowers. The extraction process includes maceration, filtration, and purification steps to isolate the pigment. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the extracted compound .
Chemical Reactions Analysis
Types of Reactions: Pelargonidin undergoes various chemical reactions, including:
Oxidation: Pelargonidin can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert pelargonidin into its leucoanthocyanidin form, which is colorless.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of glycosides and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Glycosylation reactions often use glucose or other sugar molecules in the presence of enzymes or acidic catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Leucoanthocyanidins.
Substitution: Glycosides such as pelargonidin-3-glucoside.
Scientific Research Applications
Pelargonidin has a wide range of scientific research applications:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Biology: Studied for its role in plant pigmentation and its effects on pollinators and seed dispersal.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Used in food and cosmetic industries as a natural colorant.
Comparison with Similar Compounds
Pelargonidin is one of several anthocyanidins, which include:
Cyanidin: Known for its deep red to purple color and strong antioxidant properties.
Delphinidin: Exhibits blue to purple hues and has potent anti-inflammatory effects.
Malvidin: Found in red wine, contributing to its color and antioxidant capacity.
Peonidin: Provides red to purple coloration and has been studied for its anticancer properties.
Petunidin: Imparts purple to blue colors and has shown potential in protecting against oxidative stress.
Uniqueness of Pelargonidin: Pelargonidin is unique due to its bright orange-red color and its presence in a wide variety of fruits and flowers. Its distinct chemical structure, with hydroxyl groups at specific positions, contributes to its unique color and biological activities .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)chromenylium-3,5,7-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5.ClH/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15;/h1-7H,(H3-,16,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVZJXMTXCOTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7690-51-9 (Parent) | |
| Record name | Pelargonidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID001020859 | |
| Record name | Pelargonidin chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-04-3 | |
| Record name | Pelargonidin chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pelargonidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pelargonidin chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,7-trihydroxy-2-(4-hydroxyphenyl)benzopyrylium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PELARGONIDIN CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFL6200791 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



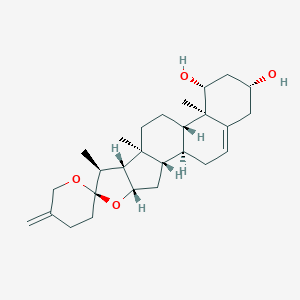

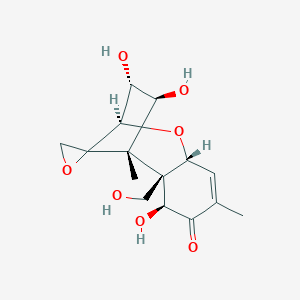
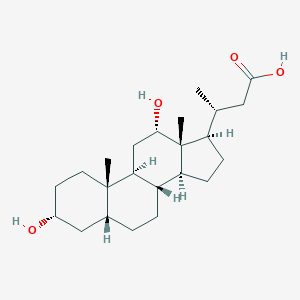
![9H-Pyrido[3,4-B]indole](/img/structure/B191983.png)
